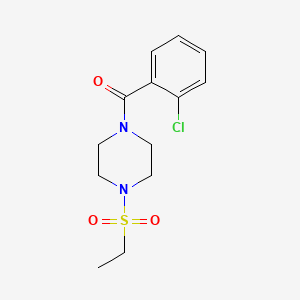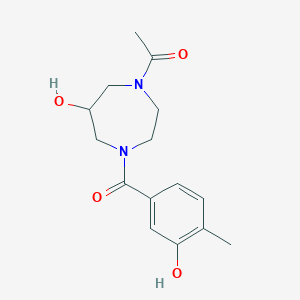
1-(2-chlorobenzoyl)-4-(ethylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(2-chlorobenzoyl)-4-(ethylsulfonyl)piperazine involves nuanced reactions, typically starting from piperazine as the scaffold. These syntheses can include steps like nucleophilic substitution, sulfonation, and chlorination to introduce the desired functional groups (Borrmann et al., 2009; Xiao et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography and density functional theory (DFT). These studies reveal the spatial arrangement of atoms, bond lengths, angles, and the overall conformation of the molecules, which is crucial for understanding their reactivity and interactions with biological targets or materials (Xiao et al., 2022; Naveen et al., 2007).
Chemical Reactions and Properties
Compounds like this compound participate in various chemical reactions due to their active functional groups. These reactions can include further functionalization, interactions with biological targets, and the formation of complexes with metals or other organic compounds, demonstrating their versatility in chemical synthesis and potential applications in drug development or material science (Shirini et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties affect their behavior in solution, their stability under different conditions, and their suitability for various applications in pharmacology and materials science (Naveen et al., 2007).
Scientific Research Applications
Development of Adenosine Receptor Antagonists
Research by Borrmann et al. (2009) focused on the design, synthesis, and characterization of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as potent adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity for the A2B adenosine receptors, making them significant for therapeutic applications in conditions where adenosine receptor modulation is beneficial. Their study introduced a tritiated form of one compound as a new radioligand for selective labeling of A2B receptors, showcasing an innovative application in receptor binding studies (Borrmann, T., Hinz, S., Bertarelli, D., Li, W., Florin, N., Scheiff, A. B., & Müller, C., 2009).
Hyperbranched Polymers Synthesis
Yan and Gao (2000) developed a novel strategy for synthesizing hyperbranched polymers by polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone. This approach enables the creation of hyperbranched polysulfone-amine polymers with multiamino groups, offering new possibilities in the development of materials with unique properties (Yan, D., & Gao, C., 2000).
Lewis Basic Catalysts for Hydrosilylation
Wang et al. (2006) introduced l-Piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These catalysts offer high yields and enantioselectivities for a wide range of substrates, demonstrating the versatility of piperazine derivatives in catalysis and synthetic organic chemistry (Wang, Z., Cheng, M., Wu, P., Wei, S., & Sun, J., 2006).
Novel Carboxamide Compounds with Antifungal Activities
Wang et al. (2016) synthesized a series of carboxamide compounds containing piperazine and arylsulfonyl moieties, exhibiting significant herbicidal and antifungal activities. This work highlights the potential of these novel compounds in agricultural applications and as lead inhibitors for further fungicidal research (Wang, B., Shi, Y., Zhang, S., Ma, Y., Wang, H., Zhang, L.-Y., Wei, W., Liu, X., Li, Y.-h., Li, Z., & Li, B.-J., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-chlorophenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-2-20(18,19)16-9-7-15(8-10-16)13(17)11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCNOWXOFXYUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)
![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)
![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)


![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)
![(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5501987.png)
![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)
![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)
